molecular formula C8H5F3N2O2 B1313370 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one CAS No. 877681-12-4

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one

Cat. No.: B1313370
CAS No.: 877681-12-4
M. Wt: 218.13 g/mol
InChI Key: MTWMCTUKHLUSMN-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic structure comprising a benzene ring fused to an imidazolone ring. The compound features a trifluoromethoxy (-OCF₃) substituent at the 5-position of the benzimidazolone core. This electron-withdrawing group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it relevant in pharmaceutical and agrochemical research . Its molecular formula is C₈H₅F₃N₂O₂, with a molecular weight of 218.14 g/mol. The compound’s synthetic routes often involve cyclization of substituted 1,2-phenylenediamine precursors with trifluoromethoxy-containing reagents under acidic conditions .

Properties

IUPAC Name

5-(trifluoromethoxy)-1,3-dihydrobenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2/c9-8(10,11)15-4-1-2-5-6(3-4)13-7(14)12-5/h1-3H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWMCTUKHLUSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00468540
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877681-12-4
Record name 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877681124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Trifluoromethoxy)-1,3-dihydro-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00468540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-DIHYDRO-5-(TRIFLUOROMETHOXY)-2H-BENZIMIDAZOL-2-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693GN7F74I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one, also known by its CAS number 877681-12-4, is a compound belonging to the benzimidazole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C8_8H5_5F3_3N2_2O2_2
  • Molecular Weight : 218.13 g/mol
  • Structure : The trifluoromethoxy group contributes to its unique properties, enhancing lipophilicity and potentially influencing biological interactions.

1. Anti-inflammatory Activity

Research has indicated that derivatives of benzimidazole, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that these compounds could inhibit the production of inflammatory mediators in vitro and in vivo. The mechanism appears to involve the modulation of cytokine production and inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .

2. Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzimidazole derivatives. For instance, a study on related compounds showed promising antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The structure-activity relationship (SAR) analyses suggested that modifications at the benzimidazole core could enhance antimicrobial potency .

3. Anticancer Potential

The anticancer activity of benzimidazole derivatives has been a focal point in recent research. In particular, compounds similar to this compound have shown efficacy against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that these compounds could inhibit cell proliferation in various cancer types, including breast and lung cancer .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, researchers administered this compound and observed a significant reduction in paw edema induced by carrageenan. The results indicated a dose-dependent response with a notable decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 2: Antimicrobial Efficacy

A series of synthesized benzimidazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with trifluoromethoxy substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts. The minimum inhibitory concentration (MIC) values were significantly lower for these derivatives, highlighting their potential as novel antimicrobial agents .

Data Summary

Activity Effect Reference
Anti-inflammatoryInhibition of paw edema
AntimicrobialEffective against S. aureus
AnticancerInduced apoptosis in cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. The trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes. Research has shown that derivatives similar to 1,3-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus .
  • Anticancer Properties :
    • There is emerging evidence suggesting that compounds containing the benzimidazole core can induce apoptosis in cancer cells. The trifluoromethoxy group may contribute to this activity by modulating cellular signaling pathways. For instance, a study demonstrated that benzimidazole derivatives could inhibit tubulin polymerization, a crucial process for cancer cell division .
  • Anti-inflammatory Effects :
    • Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties. These studies suggest that such compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2, making them potential candidates for treating inflammatory diseases .

Material Science Applications

  • Fluorinated Polymers :
    • The incorporation of trifluoromethoxy groups into polymer matrices has been explored to enhance thermal stability and chemical resistance. Such modifications can lead to materials suitable for harsh environments, which are valuable in aerospace and automotive industries .
  • Photovoltaic Materials :
    • Research indicates that fluorinated benzimidazole derivatives can be used in organic photovoltaic devices due to their favorable electronic properties. The unique electron-withdrawing characteristics of the trifluoromethoxy group can improve charge transport within the polymer blend used in solar cells .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition of Staphylococcus aureus growth with minimal cytotoxicity.
AnticancerInduced apoptosis in human cancer cell lines via tubulin inhibition pathways.
Anti-inflammatoryReduced levels of COX-2 and pro-inflammatory cytokines in vitro.
Material ScienceEnhanced thermal stability in fluorinated polymer composites suitable for high-performance applications.

Comparison with Similar Compounds

Flibanserin (C₂₀H₂₁F₃N₄O)

  • Structure : Contains a benzimidazolone core with a piperazinyl-ethyl side chain.
  • Activity : Serotonin 5-HT₁A agonist/5-HT₂A antagonist for hypoactive sexual desire disorder .
  • Comparison : Flibanserin’s bulky substituents enable receptor binding, whereas the trifluoromethoxy group in the target compound may enhance blood-brain barrier penetration due to increased lipophilicity .

IN-MK643 (Indoxacarb Metabolite)

  • Structure: 1,2-Dihydro-5-(trifluoromethoxy)-2H-benzimidazol-2-one (likely a nomenclature variant of 1,3-dihydro).
  • Activity : Persistent metabolite of the insecticide indoxacarb, with environmental half-life >90 days due to slow mineralization of the trifluoromethoxy-phenyl moiety .
  • Comparison: Highlights the environmental persistence conferred by -OCF₃, contrasting with faster-degrading groups like -NO₂ .

Physicochemical Properties

Compound Name Solubility (pH 7.0) logP Metabolic Stability
1,3-Dihydro-5-methoxy-2H-benzimidazol-2-one High 1.2 Moderate
Target Compound Low 2.8 High
1-(2-Methoxy-5-(trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-benzimidazol-2-one Very low 3.5 Very high

Key Insight : The trifluoromethoxy group reduces aqueous solubility but enhances membrane permeability and metabolic stability, critical for CNS-targeting drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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